molecular formula C23H26N4O4S B2557729 2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide CAS No. 913512-72-8

2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B2557729
CAS No.: 913512-72-8
M. Wt: 454.55
InChI Key: VTMUJYZNQDKDLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({4-[(3,5-Dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide ( 913512-72-8) is a synthetic quinazoline derivative supplied with a minimum purity of 95% . This compound is designed for research applications in medicinal chemistry and oncology, particularly as a potential inhibitor of protein kinases. The quinazoline core is a privileged structure in drug discovery, known for its ability to interact with the ATP-binding sites of various kinase enzymes . The molecular structure incorporates key features for bioactivity: a 4-anilinoquinazoline moiety, which is a common pharmacophore in several classes of kinase inhibitors, and a tetrahydrofuran (oxolane) ring system that can influence the compound's solubility and conformational properties . The sulfanyl acetamide linker provides a flexible spacer that may be crucial for optimal binding orientation. Researchers can utilize this compound as a chemical tool to explore novel signaling pathways in cell-based assays or as a building block for the synthesis of more complex molecules in targeted therapy development . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S/c1-29-17-10-15(11-18(12-17)30-2)25-22-19-7-3-4-8-20(19)26-23(27-22)32-14-21(28)24-13-16-6-5-9-31-16/h3-4,7-8,10-12,16H,5-6,9,13-14H2,1-2H3,(H,24,28)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMUJYZNQDKDLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC2=NC(=NC3=CC=CC=C32)SCC(=O)NCC4CCCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide typically involves multiple steps, starting from commercially available starting materials

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography .

Mechanism of Action

The mechanism of action of 2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is structurally analogous to several quinazoline and triazole derivatives with sulfanyl acetamide linkages. Key comparisons include:

Compound Name / ID Core Structure Substituents (R1, R2) Molecular Weight Key Biological Activity/Notes
Target Compound Quinazolinone R1: 3,5-dimethoxyphenylamino; R2: oxolan-2-ylmethyl ~463.5 g/mol* Hypothesized kinase inhibition (structural analogy)
2-{[3-(4-Chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide Quinazolinone R1: 4-chlorophenyl; R2: 3,5-dimethylphenyl 441.9 g/mol Anticancer activity (reported in related studies)
N-(3,5-Dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl}acetamide Quinazolinone R1: 4-methoxyphenyl; R2: 3,5-dimethylphenyl 445.5 g/mol Enhanced solubility due to methoxy group
2-[3-(4-Fluorophenyl)methyl-4-oxoquinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide Quinazolinone R1: 4-fluorophenyl; R2: oxolan-2-ylmethyl ~449.5 g/mol* Improved metabolic stability (oxolan group)
2-{[4-Amino-5-(3-isopropoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide 1,2,4-Triazole R1: 3-isopropoxyphenyl; R2: 3,5-dimethylphenyl ~451.5 g/mol* Anti-inflammatory activity (IC50: 12 µM)

*Calculated based on molecular formulas.

Physicochemical Properties

  • Solubility: The oxolan-2-ylmethyl group may confer higher aqueous solubility than purely aromatic substituents (e.g., 3,5-dimethylphenyl in ) due to its oxygen heterocycle .
  • Hydrogen Bonding: The sulfamoylphenyl group in provides stronger hydrogen-bonding capacity than the dimethoxyphenyl group, possibly improving target binding affinity.

Spectral and Crystallographic Data

  • IR/NMR: The target compound’s carbonyl (C=O, ~1660 cm⁻¹) and sulfanyl (C–S, ~700 cm⁻¹) stretches align with reported quinazoline acetamides .
  • Crystallography: SHELX-refined structures () of related compounds reveal planar quinazolinone cores and intermolecular hydrogen bonding, critical for stability .

Biological Activity

The compound 2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide is a derivative of quinazoline, a class of compounds known for their diverse biological activities, particularly in medicinal chemistry. This compound's unique structural features suggest potential applications in various therapeutic areas, especially oncology.

Chemical Structure and Properties

The molecular formula of the compound is C25H24N4O4SC_{25}H_{24}N_{4}O_{4}S with a molecular weight of approximately 476.55 g/mol. Its structure includes a quinazoline core with a sulfanyl group and methoxyphenyl substituents, which are critical for its biological activity.

PropertyValue
Molecular FormulaC25H24N4O4S
Molecular Weight476.55 g/mol
Chemical StructureChemical Structure

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in various studies:

  • Mechanism of Action : It is believed to inhibit specific kinases involved in cancer cell proliferation and survival. For instance, studies indicate that similar compounds exhibit significant inhibition against the epidermal growth factor receptor (EGFR), which is crucial in many cancers, including breast and lung cancer .
  • In Vitro Studies : In vitro assays have demonstrated that derivatives of quinazoline can exhibit IC50 values ranging from 0.36 to 40.90 μM against various cancer cell lines, indicating significant cytotoxicity . For example, compounds structurally related to our target compound have shown effective inhibition against the MDA-MB-231 breast cancer cell line.
  • Case Study : A study on hybrid quinazolinone compounds indicated that bulky substituents on the acetamide moiety enhance biological activity. The presence of methoxy groups has been correlated with increased potency against cancer cells .

Antibacterial Activity

Quinazoline derivatives also exhibit antibacterial properties. Research has shown that compounds with similar structures can act as selective inhibitors of bacterial tyrosine kinases, which are critical for bacterial survival and virulence .

Other Biological Activities

Beyond anticancer and antibacterial effects, quinazoline derivatives have been reported to possess:

  • Urease Inhibition : Important for treating infections caused by urease-producing bacteria.
  • COX Enzyme Inhibition : Relevant for anti-inflammatory applications.
  • Antidiabetic Properties : Some derivatives have shown potential as DPP-IV inhibitors, which are beneficial in diabetes management .

Molecular Docking Studies

Molecular docking studies are essential for understanding how these compounds interact with biological targets. Recent studies employing docking simulations have provided insights into binding affinities and interaction modes with key enzymes involved in cancer and bacterial metabolism.

Q & A

Q. What are the critical steps and reagents required for synthesizing this compound?

The synthesis involves multi-step reactions starting with the quinazoline core functionalization. Key steps include:

  • Sulfanyl-acetamide linkage formation : Use of sodium hydride as a base in dimethylformamide (DMF) to facilitate thiol coupling .
  • Amide bond formation : Activation of carboxylic acid groups with carbodiimides (e.g., EDC/HOBt) for coupling with the oxolan-2-ylmethyl amine .
  • Purification : Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) to isolate intermediates . Critical reagents include palladium catalysts for cross-coupling reactions and acetic anhydride for acetylation .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and confirm the absence of unreacted intermediates .
  • High-Resolution Mass Spectrometry (HRMS) : To validate molecular formula accuracy .
  • Infrared (IR) Spectroscopy : Identification of functional groups like amide C=O stretches (~1650 cm⁻¹) and sulfanyl S-H/N-H bonds .

Q. What are the hypothesized biological targets based on structural features?

The quinazoline core is associated with kinase inhibition (e.g., EGFR), while the sulfanyl-acetamide moiety may enhance solubility and membrane permeability. The 3,5-dimethoxyphenyl group could modulate DNA intercalation, suggesting anticancer applications .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways?

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energy barriers in sulfanyl coupling steps .
  • Machine Learning : Train models on existing reaction datasets (e.g., ICReDD’s reaction path database) to predict optimal solvents, temperatures, and catalysts .
  • Molecular Dynamics : Simulate solvent effects on intermediate stability to reduce by-product formation .

Q. How can contradictions in biological activity data across studies be resolved?

  • Comparative Assays : Standardize in vitro models (e.g., use identical cancer cell lines like MCF-7 or HepG2) to minimize variability .
  • Structural Analogs : Synthesize derivatives with modified methoxy or sulfanyl groups to isolate activity-contributing moieties .
  • Meta-Analysis : Apply statistical tools (e.g., PCA) to reconcile discrepancies in IC₅₀ values from different labs .

Q. What experimental designs improve metabolic stability assessment?

  • In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and quantify degradation via HPLC-MS/MS .
  • Stability Profiling : Test pH-dependent hydrolysis (e.g., simulate gastric/intestinal conditions) and photostability under UV light .
  • Metabolite Identification : Use LC-QTOF-MS to detect phase I/II metabolites and propose degradation pathways .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Pharmacophore Modeling : Map the quinazoline core and sulfanyl group as essential for target binding .
  • Fragment Replacement : Substitute the oxolan-2-ylmethyl group with bicyclic amines to enhance blood-brain barrier penetration .
  • 3D-QSAR : Align derivatives in a CoMFA model to correlate steric/electronic properties with anticancer activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.